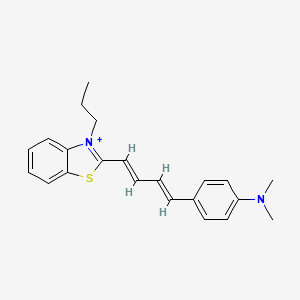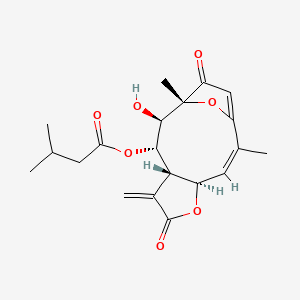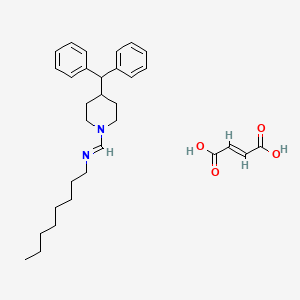
Arsonite(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonite(2-) is an arsenic oxoanion. It is a conjugate base of an arsonite(1-).
Applications De Recherche Scientifique
1. Forensic Analysis of Fire Debris
An important aspect of arson investigation involves the chemical analysis of fire debris. The presence of complex organic mixtures like gasoline and diesel fuel, often used to accelerate fires, can be identified in forensic laboratories. This information assists fire investigators in determining the cause of a fire, including the possibility of arson (Almirall & Furton, 2004).
2. Detection of Ignitable Liquids
Accelerants are frequently used by arsonists to initiate fires. An advanced analytical method, such as headspace-mass spectrometry electronic nose (E-Nose), has been developed for the analysis of Ignitable Liquid Residues (ILRs), offering a rapid and environmentally friendly technique for fire debris analysis (Ferreiro-González et al., 2016).
3. Head-Space Analysis in Forensic Purposes
The headspace analysis technique is employed for the separation and concentration of analytes in arson investigation. Gas chromatography combined with mass spectrometry is used to identify organic compounds in fire debris, enhancing the accuracy of arson investigations (Borusiewicz et al., 2004).
4. Advances in Arson Investigation Techniques
Significant advancements have been made in arson investigation, especially with the introduction of mass spectrometric techniques. These advancements have revolutionized the field, increasing the sensitivity and discrimination possible in fire debris analysis (Pert et al., 2006).
5. Non-Destructive Forensic Investigation Techniques
Vibrational spectroscopy, including infrared absorption and Raman scattering, has emerged as a major non-destructive tool for analyzing evidence in arson cases. These techniques focus on identifying commonly found household materials and ignitable liquids involved in arson (Yadav et al., 2020).
6. Stable Isotope Profiling in Arson Investigation
Stable isotope profiling (SIP) of wooden matchstick samples, including those exposed to petrol and fire extinguishing chemicals, can be an effective tool in arson investigations. SIP provides reliable data unaffected by external factors, aiding in the identification of arson materials (Farmer et al., 2009).
Propriétés
Nom du produit |
Arsonite(2-) |
|---|---|
Formule moléculaire |
AsHO2-2 |
Poids moléculaire |
107.928 g/mol |
Nom IUPAC |
dioxidoarsane |
InChI |
InChI=1S/AsHO2/c2-1-3/h1H/q-2 |
Clé InChI |
MPBCULOORJNCSW-UHFFFAOYSA-N |
SMILES |
[O-][AsH][O-] |
SMILES canonique |
[O-][AsH][O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1239678.png)
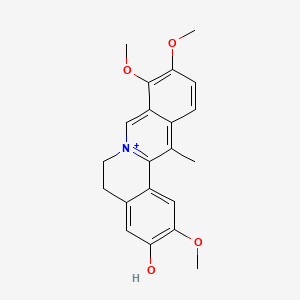
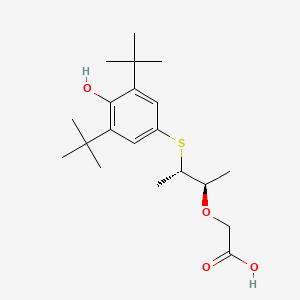
![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)

![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)

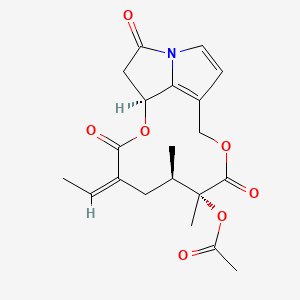


![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)
